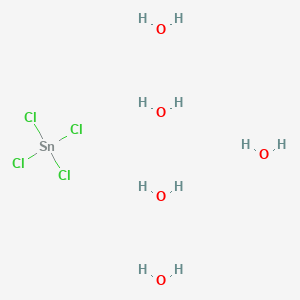
塩化スズ(IV)五水和物
概要
説明
Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes.
科学的研究の応用
キセロゲルの形成
塩化スズ(IV)五水和物は、シアノゲルを経由したキセロゲルの形成に使用されます . キセロゲルは、ゲルを収縮を妨げることなく乾燥させることで形成された固体です。 キセロゲルは、多くの場合、触媒や微多孔質材料の製造に使用されます .
固体ガスセンサ
塩化スズ(IV)五水和物を使用して形成されたキセロゲルは、固体ガスセンサで潜在的に使用できます . これらのセンサは、多くの場合、安全システムの一部として、エリア内のガスの存在を検出するデバイスです。
酸化インジウムスズ薄膜の調製
塩化スズ(IV)五水和物は、化学蒸着法による酸化インジウムスズ薄膜の調製に関与しています . 酸化インジウムスズ(ITO)は、酸化インジウム(III)(In2O3)と酸化スズ(IV)(SnO2)の固溶体で、通常は重量比で90%In2O3、10%SnO2です。 薄い層では透明で無色であり、薄膜太陽電池、フラットパネルディスプレイ、スマートウィンドウなど、薄膜用途に広く使用されています。
化学反応における触媒
塩化スズ(IV)五水和物は、さまざまな化学反応において触媒として機能します . 触媒とは、活性化エネルギーを下げることで反応速度を上げることができる物質であり、反応終了時には化学的に変化しません。
布地染色
これは、布地染色の媒染剤として使用されます . 媒染剤とは、染料と配位錯体を形成することで、染料を布地(または組織)に固定するために使用される物質です。 布地染色または細胞や組織の調製における染色の強化に使用できます。
酸性染料の酸化剤
塩化スズ(IV)五水和物は、酸性染料の酸化剤として使用されます . 酸性染料は、中性から酸性の染色浴を使用して、絹、ウール、ナイロン、または改質されたアクリル繊維などの繊維に適用される水溶性アニオン染料です。
作用機序
Tin(IV) chloride pentahydrate, also known as stannane, tetrachloro-, pentahydrate or stannic chloride pentahydrate, is an inorganic compound of tin and chlorine with the formula SnCl4·5H2O . This compound is well-known for its role as a Lewis acid and its use as a precursor to other tin compounds .
Target of Action
It is known to interact with various organic and inorganic substances due to its property as a lewis acid . It’s also known to cause respiratory irritation .
Mode of Action
Tin(IV) chloride pentahydrate interacts with its targets by forming hydrates . The compound is known to form [SnCl4(H2O)2] molecules along with varying amounts of water of crystallization . It also reacts with tetraorganotin compounds in redistribution reactions .
Biochemical Pathways
It’s known that the compound can be used in the formation of a xerogel via a cyanogel, which has potential use in solid-state gas sensors .
Pharmacokinetics
It’s known that the compound is very soluble in water , which may influence its bioavailability.
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tin(IV) chloride pentahydrate. For instance, the compound is very hygroscopic , meaning it readily absorbs moisture from the environment. This can influence its stability and reactivity.
特性
IUPAC Name |
tetrachlorostannane;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOASUYFVRATF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.Cl[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Sn.5H2O, Cl4H10O5Sn | |
| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074413 | |
| Record name | Stannane, tetrachloro-, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes., White or slightly yellow solid with a mild odor of hydrogen chloride; [Merck Index] | |
| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stannic chloride pentahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10026-06-9 | |
| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin(IV) chloride, pentahydrate (1:4:5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetrachloro-, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details











Q1: What makes stannic chloride pentahydrate an effective catalyst?
A1: Stannic chloride pentahydrate exhibits Lewis acidity, meaning it can accept electron pairs. This property enables it to interact with reactants and facilitate the formation of intermediates, thus accelerating reaction rates. [, , ]
Q2: What types of reactions are commonly catalyzed by stannic chloride pentahydrate?
A2: Research highlights its effectiveness in catalyzing esterification reactions. For example, it has been successfully used in synthesizing dibutyl adipate [], n-butyl chloroacetate [], dibutyl maleate [], and various cinnamate esters []. It also demonstrates efficacy in acetalization reactions, such as the synthesis of benzaldehyde-1,2-propanediol acetal [] and cyclohexanone 1,2-propanediol ketal []. Additionally, it has been employed in dehydration reactions like the conversion of cyclohexanol to cyclohexene. []
Q3: Can you provide an example of a reaction mechanism where stannic chloride pentahydrate acts as a catalyst?
A3: In the synthesis of dibutyl adipate, stannic chloride pentahydrate interacts with the carboxylic acid group of adipic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by n-butanol. This interaction lowers the activation energy, leading to the formation of the ester product. []
Q4: In what solvents is stannic chloride pentahydrate typically soluble and used?
A5: Stannic chloride pentahydrate demonstrates solubility in various organic solvents, including cyclohexane, ethanol, and acetone. The choice of solvent can influence reaction yields and selectivity. [, , , , , ]
Q5: What is the molecular formula and weight of stannic chloride pentahydrate?
A5: Its molecular formula is SnCl4·5H2O, and its molecular weight is 350.6 g/mol.
Q6: Are there any spectroscopic techniques used to characterize stannic chloride pentahydrate?
A7: While the provided research primarily focuses on its catalytic applications, spectroscopic techniques like infrared spectroscopy (FT-IR) can be used to confirm the presence of specific functional groups and analyze the interaction between stannic chloride pentahydrate and ligands. []
Q7: Are there alternative catalysts to stannic chloride pentahydrate for the reactions mentioned?
A9: Yes, several alternative catalysts have been explored for these reactions, including p-toluene sulfonic acid, solid superacids, heteropoly acids, zeolites, and ionic liquids. The choice often depends on factors like cost, efficiency, reusability, and environmental impact. [, , , , , ]
Q8: What are the environmental concerns associated with stannic chloride pentahydrate, and are there strategies for mitigation?
A10: While the provided research does not directly address its environmental impact, stannic chloride pentahydrate, like many metal compounds, requires careful handling and disposal. Employing greener catalytic alternatives, optimizing reaction conditions to minimize waste, and developing efficient recycling methods are crucial steps towards mitigating any potential negative impact. []
Q9: Apart from catalysis, are there other applications of stannic chloride pentahydrate?
A11: Yes, stannic chloride pentahydrate has been utilized as a precursor for synthesizing tin oxide (SnO2) nanomaterials, which find applications in solar cells, gas sensors, and lithium-ion batteries. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

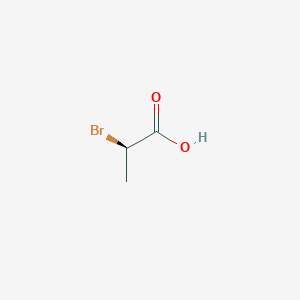



![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)


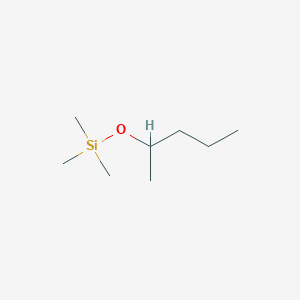
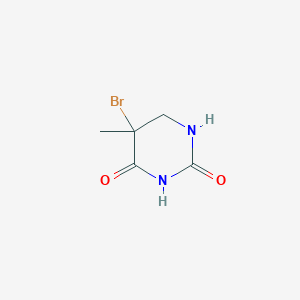
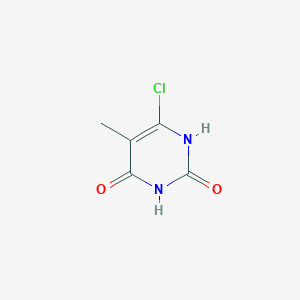


![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
